molecular formula C12H12N2O2S B1491558 3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098036-02-1

3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491558
CAS No.: 2098036-02-1
M. Wt: 248.3 g/mol
InChI Key: ZZHURRDSPZUFJJ-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The cyclopropyl group is a three-membered carbon ring. The exact properties and applications of this compound would depend on its specific structure and any functional groups present.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the attachment of the cyclopropyl and thiophen-2-ylmethyl groups. There are many methods for synthesizing pyrimidines, including the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The attachment of the cyclopropyl and thiophen-2-ylmethyl groups would likely involve further steps, but without specific information, it’s difficult to provide a detailed synthesis analysis.


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the presence of any functional groups. Pyrimidines can undergo a variety of reactions, including substitutions and additions . Thiophenes can also participate in various reactions, often involving the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Approaches

    One study discusses the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones, highlighting cyclization processes and alkylation reactions. This is relevant for understanding the synthetic pathways that can be utilized for compounds like 3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (Mekuskiene & Vainilavicius, 2006).

  • Electrocatalytic Cyclization

    Another study presents electrocatalytic cyclization methods for producing derivatives of pyrimidine-2,4-diones, which could be applied to synthesize variants of the compound (Elinson, Vereshchagin, Ryzhkova, & Egorov, 2021).

  • Novel Synthesis Methods

    Research on the synthesis and in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives provides insights into new methods for synthesizing compounds like this compound and their potential biological applications (Udayakumar, Gowsika, & Pandurangan, 2017).

Biological and Pharmacological Studies

  • Antimicrobial Activity

    A study on the synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones reveals their antimicrobial properties, suggesting similar potential in related compounds (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

  • Anticancer Studies

    Another investigation discusses the synthesis and anticancer studies of manganese complexes with pyrano[2,3-d]pyrimidine derivatives, indicating potential anticancer applications for structurally related compounds (El-Shwiniy, Shehab, & Zordok, 2020).

  • Material Science Applications

    A study on an H-shaped, small molecular non-fullerene acceptor for organic solar cells, involving tetrahydropyrimidin-2(1H)-one derivatives, suggests potential material science applications for related compounds (Gupta et al., 2017).

Spectroscopic and Structural Analysis

  • Structural Investigations: Research on the molecular structure, vibrational spectra, and NBO study of a similar compound provides valuable insights into the structural and spectroscopic properties that could be applicable to this compound (Al-Abdullah et al., 2014).

Properties

IUPAC Name

3-cyclopropyl-6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11-7-8(6-10-2-1-5-17-10)13-12(16)14(11)9-3-4-9/h1-2,5,7,9H,3-4,6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHURRDSPZUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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